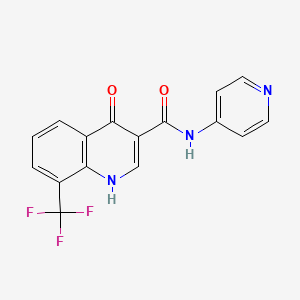
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation and carboxamide formation: The hydroxyl group can be introduced via selective oxidation reactions, and the carboxamide group can be formed through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline and pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.
Uniqueness
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the pyridine moiety, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
生物活性
4-Hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.
- Molecular Formula : C17H12F3N3O2
- Molecular Weight : 347.29 g/mol
- CAS Number : 946204-26-8
The biological activity of this compound is primarily attributed to its ability to inhibit essential enzymes involved in DNA replication. Notably, it targets:
- DNA Gyrase : Crucial for bacterial DNA replication.
- Topoisomerase IV : Involved in the separation of replicated DNA strands.
This inhibition disrupts bacterial cell division, leading to cell death and showcasing its potential as an antimicrobial agent .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 - 2 µg/mL | |
| Staphylococcus aureus | 1 - 4 µg/mL | |
| Escherichia coli | >16 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Induction of apoptosis
- Inhibition of cell proliferation
A study reported that this compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 5 to 15 µM .
Case Studies
- Antimycobacterial Activity : A study synthesized several quinoline derivatives and evaluated their activity against drug-resistant strains of M. tuberculosis. The results indicated that some derivatives exhibited superior activity compared to traditional treatments like isoniazid .
- Anticancer Evaluation : In a preclinical trial, the compound was tested on various cancer models, showing promising results in inhibiting tumor growth and inducing apoptosis in treated cells.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the structure enhances lipophilicity and bioactivity. SAR studies suggest that modifications on the pyridine ring can lead to improved potency and selectivity against specific targets .
属性
IUPAC Name |
4-oxo-N-pyridin-4-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-10-13(12)21-8-11(14(10)23)15(24)22-9-4-6-20-7-5-9/h1-8H,(H,21,23)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROWBKFVFQXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














